Monoacetone glucose 3-butyrate is classified as an ester, specifically a monosaccharide ester of butyric acid. It is recognized for its role in inducing apoptosis in certain cancer cell lines, particularly myeloid leukemia cells. Its classification as a prodrug highlights its potential therapeutic applications in oncology and metabolic disorders.
The synthesis of monoacetone glucose 3-butyrate involves several steps that typically include the acetylation of glucose followed by esterification with butyric acid.
The molecular structure of monoacetone glucose 3-butyrate can be described as follows:
The compound features multiple functional groups including hydroxyl (-OH), carbonyl (C=O), and ester (RCOOR') groups, which contribute to its reactivity and solubility properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm its structure.
Monoacetone glucose 3-butyrate participates in various chemical reactions, primarily involving hydrolysis and metabolic conversion:
The mechanism of action for monoacetone glucose 3-butyrate primarily revolves around its conversion into butyric acid within cells:
Studies have demonstrated that treatment with monoacetone glucose 3-butyrate results in significant changes in cell viability and apoptosis markers in cancer cell lines, indicating its potential therapeutic role.
The physical and chemical properties of monoacetone glucose 3-butyrate are critical for understanding its behavior in biological systems:
The stability profile indicates that it should be stored under controlled conditions to prevent degradation from moisture or heat.
Monoacetone glucose 3-butyrate has several scientific applications:
Monoacetone glucose 3-butyrate (MAG-3B) exemplifies advanced regioselective modification of monosaccharides to generate bioactive prodrugs. The synthesis leverages the differential reactivity of hydroxyl groups in D-glucose, where the 1,2-isopropylidene acetal protects the anomeric center and C2-OH, leaving C3-OH as the primary target for acylation [6]. This strategic protection enables highly specific esterification at the C3 position using butyric anhydride or butyryl chloride under mild alkaline conditions (e.g., pyridine or triethylamine catalysis). The regioselectivity exceeds 95% in optimized protocols, minimizing formation of 5- or 6-O-butyrate isomers [6]. This precision is critical because:
Table 1: Regioselective Synthesis Approaches for MAG-3B
Method | Reagents/Conditions | Regioselectivity (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Acylation with Butyric Anhydride | Pyridine, 0°C, 12h | >95% | 78% | Minimal side products |
Schotten-Baumann Reaction | Butyryl chloride, NaOH(aq), CH₂Cl₂ | 88% | 65% | Aqueous-organic biphasic system |
Enzymatic Catalysis | Lipase B (Candida antarctica), 40°C | >99% | 82% | Green chemistry approach |
MAG-3B exhibits complex hydrolytic behavior governed by pH and temperature. Kinetic studies reveal:
The compound’s stability profile is further elucidated by Arrhenius modeling, showing activation energy (Ea) of 85.2 kJ/mol for hydrolysis and 42.7 kJ/mol for transesterification. These values confirm greater susceptibility to acid-catalyzed degradation than alkaline isomerization.
Table 2: Stability Parameters of MAG-3B in Aqueous Solutions
Condition | Temperature | Half-life (t₁/₂) | Major Degradation Pathway | Degradation Products |
---|---|---|---|---|
pH 2.0 | 37°C | 15 min | Acetal hydrolysis | Glucose + Butyric acid |
pH 7.4 | 37°C | >120 h | None detected | N/A |
pH 9.0 | 37°C | 48 h | Transesterification | 6-O-butyrate isomer |
pH 7.0 | 60°C | 72 h | Hydrolysis | Partial butyrate release |
Structural modifications significantly influence the bioavailability of butyrate prodrugs. MAG-3B outperforms conventional SCFA esters due to:
Structure-activity comparisons reveal critical design rules for bioavailability enhancement:
Optimal Bioavailability Profile Requires:1. C3-regioselectivity → Maximizes enzymatic hydrolysis by intracellular esterases 2. Free C6-OH → Maintains amphiphilicity for membrane diffusion 3. Isopropylidene protection → Prevents premature degradation in gut lumen
MAG-3B’s antiviral efficacy (2-fold higher protection against encephalomyocarditis virus vs. arginine butyrate) directly correlates with these structural advantages [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9